4-(4-Benzyloxy-phenoxy)-phthalonitrile
Description
Phthalonitriles are critical precursors for synthesizing phthalocyanines, which have applications in materials science, catalysis, photodynamic therapy (PDT), and sensors. 4-(4-Benzyloxy-phenoxy)-phthalonitrile is a substituted phthalonitrile derivative featuring a benzyloxy-phenoxy group at the 4-position. This substituent introduces steric bulk and electron-donating properties, influencing its reactivity, aggregation behavior, and photophysical characteristics.
Properties
CAS No. |
301211-90-5 |
|---|---|
Molecular Formula |
C21H14N2O2 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
4-(4-phenylmethoxyphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C21H14N2O2/c22-13-17-6-7-21(12-18(17)14-23)25-20-10-8-19(9-11-20)24-15-16-4-2-1-3-5-16/h1-12H,15H2 |
InChI Key |
UZXAQYLNUKMZDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Effects
Key substituents in analogous compounds :
- Methoxy-phenoxy: Found in 4-(4-methyl-2-biphenylyloxy)phthalonitrile (), enhancing solubility and electronic conjugation .
- Halogenated phenoxy-phenoxy: 4,5-Bis-[4-(4-bromophenoxy)phenoxy]phthalonitrile () increases singlet oxygen quantum yields (0.55–0.75), critical for PDT .
- Benzodioxole-methoxy-phenoxy: In 4-(2-(benzo[d][1,3]dioxol-5-ylmethoxy)phenoxy)phthalonitrile (), the electron-rich benzodioxole group improves fluorescence and reduces aggregation .
- Thiazole-methoxyphenoxy: 4-(4-benzo[d]thiazol-2-yl)-2-methoxyphenoxy)phthalonitrile () exhibits strong aromatic proton signals (δ 8.19–7.35 ppm in ¹H-NMR), indicating electron-withdrawing effects .
Benzyloxy-phenoxy group:
- The benzyl group in 4-(4-Benzyloxy-phenoxy)-phthalonitrile likely enhances lipophilicity compared to methoxy or halogenated analogs, improving membrane permeability in biological applications. Its steric bulk may reduce aggregation, a common issue in phthalocyanines .
Spectroscopic Properties
- Fluorescence: Derivatives like 4-(benzodioxole-methoxy-phenoxy)phthalonitrile show emission at 680–700 nm, useful for sensors . Benzyloxy groups may red-shift emission due to extended conjugation.
Thermal Stability and Polymerization
- 4-(4-(3,5-Diaminobenzoyl)phenoxy)phthalonitrile (DAPN) (): Exhibits exceptional thermal stability (5% weight loss at 442–446°C; char yield 72.9% at 800°C) due to cross-linking during polymerization .
- 4-(4-Formylphenoxy)phthalonitrile (): Oxidizes to carboxyl derivatives at ambient temperature, limiting thermal stability .
Inference for this compound:
- Benzyl ether linkages may lower thermal stability compared to DAPN but improve it relative to aldehyde-substituted derivatives. Expected 5% weight loss >400°C based on bulky substituent effects .
Data Table: Key Comparative Properties
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